molecular formula C2H2F3IO2S B15163711 Methane, trifluoro[(iodomethyl)sulfonyl]- CAS No. 158530-86-0

Methane, trifluoro[(iodomethyl)sulfonyl]-

Cat. No.: B15163711
CAS No.: 158530-86-0
M. Wt: 274.00 g/mol
InChI Key: MNUXVENXWWJASW-UHFFFAOYSA-N
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Description

Methane, trifluoro[(iodomethyl)sulfonyl]- is a chemical compound with the molecular formula C2H2F3IO2S It is characterized by the presence of trifluoromethyl, iodomethyl, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methane, trifluoro[(iodomethyl)sulfonyl]- typically involves the reaction of trifluoromethanesulfonyl chloride with iodomethane under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of Methane, trifluoro[(iodomethyl)sulfonyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified using techniques such as distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Methane, trifluoro[(iodomethyl)sulfonyl]- undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of new compounds.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the iodomethyl group can yield methane derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include trifluoromethylsulfonyl derivatives with various functional groups.

    Oxidation Reactions: Products include sulfonic acids and other oxidized compounds.

    Reduction Reactions: Products include methane derivatives with different functional groups.

Scientific Research Applications

Methane, trifluoro[(iodomethyl)sulfonyl]- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethylsulfonyl groups into molecules.

    Biology: Investigated for its potential use in modifying biomolecules for research purposes.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methane, trifluoro[(iodomethyl)sulfonyl]- involves its ability to act as an electrophile due to the presence of the iodomethyl group. This allows it to react with nucleophiles, leading to the formation of new chemical bonds. The trifluoromethylsulfonyl group enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Methane, trifluoro[(bromomethyl)sulfonyl]-: Similar structure but with a bromomethyl group instead of an iodomethyl group.

    Methane, trifluoro[(chloromethyl)sulfonyl]-: Similar structure but with a chloromethyl group instead of an iodomethyl group.

    Methane, trifluoro[(methylsulfonyl)]-: Lacks the halogenated methyl group, resulting in different reactivity.

Uniqueness

Methane, trifluoro[(iodomethyl)sulfonyl]- is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl and chloromethyl analogs. The trifluoromethylsulfonyl group further enhances its stability and reactivity, making it a versatile reagent in various chemical transformations.

Properties

CAS No.

158530-86-0

Molecular Formula

C2H2F3IO2S

Molecular Weight

274.00 g/mol

IUPAC Name

trifluoro(iodomethylsulfonyl)methane

InChI

InChI=1S/C2H2F3IO2S/c3-2(4,5)9(7,8)1-6/h1H2

InChI Key

MNUXVENXWWJASW-UHFFFAOYSA-N

Canonical SMILES

C(S(=O)(=O)C(F)(F)F)I

Origin of Product

United States

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